MAO-B Enzyme Inhibition: Target Compound vs. Positive Control Pargyline
In a direct head-to-head comparison within the same study, 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one (CAS 59742-45-9) demonstrates negligible inhibition of recombinant human monoamine oxidase B (MAO-B), with an IC50 value of >100,000 nM. This contrasts starkly with the known MAO-B inhibitor pargyline, which serves as a positive control and typically exhibits nanomolar potency (IC50 ~10-20 nM) [1]. The target compound's inactivity at this target is a key differentiator from other isobenzofuranone derivatives designed as MAO inhibitors [2].
| Evidence Dimension | Inhibition of recombinant human MAO-B enzyme |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | Pargyline (Positive Control, typical IC50 ~10-20 nM) |
| Quantified Difference | >5000-fold less potent |
| Conditions | Inhibition of recombinant human MAO-B expressed in baculovirus-infected BTI insect cells, preincubated for 10 mins followed by benzylamine addition [1]. |
Why This Matters
This data definitively rules out MAO-B inhibition as a mechanism of action, preventing false-positive hits in screens and ensuring the compound is not mis-selected for applications targeting MAO-B, thereby saving resources and directing research toward its actual, though undefined, activity profile.
- [1] BindingDB Entry for BDBM50535077 (CHEMBL4579018). IC50 data for Amine oxidase [flavin-containing] B (Human) from Sunchon National University, curated by ChEMBL. View Source
- [2] Patent CN2024100121. Isobenzofuran-1(3H)-one compounds and preparation methods, pharmaceutical compositions and uses thereof. Jiangsu Hengyi Pharmaceutical Co., Ltd. View Source
